N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide
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Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O4S2 and its molecular weight is 422.56. The purity is usually 95%.
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Scientific Research Applications
Antineoplastic Agent Research
Research has explored the synthesis of thieno[2,3-b]azepin-4-ones, sharing structural similarities with N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide, as potential antineoplastic agents. Despite the promising structural framework, preliminary biological data did not indicate significant antineoplastic activity for these compounds (Koebel, Needham, & Blanton, 1975).
Microbial Biotransformation Studies
The compound's analogs have been used in biotransformation studies with Pseudomonas isolates. These studies are crucial in understanding how microbial activity can degrade sulfur heterocycles like dimethylbenzothiophenes, which are structurally related to this compound. These studies identified various sulfur-containing metabolites, contributing to our understanding of microbial degradation pathways (Kropp, Saftić, Andersson, & Fedorak, 1996).
Sulfonamide Chemistry and Applications
Sulfonamide chemistry, which is integral to the structure of the compound , has seen applications in various fields. This includes the synthesis of novel cyclic sulfonamides, which are of interest due to their potential pharmacological applications. These compounds have been synthesized through various chemical reactions and studied for their potential as enzyme inhibitors or receptor antagonists (Greig, Tozer, & Wright, 2001).
Carbonic Anhydrase Inhibitors
Research into halogenated sulfonamides, a category which this compound may fall under, has shown significant activity against the carbonic anhydrase isozyme IX. This isozyme is associated with tumors, and the study of these sulfonamides could lead to the development of potent antitumor agents (Ilies et al., 2003).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-5-methylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-13(2)11-22-16-10-15(21-28(24,25)18-9-6-14(3)27-18)7-8-17(16)26-12-20(4,5)19(22)23/h6-10,13,21H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHSUDIRZKTYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.